[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate
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Overview
Description
[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromenone moiety with a dioxabicyclohexane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the dioxabicyclohexane ring. Common reagents used in these reactions include methoxy-substituted phenols, acetic anhydride, and various catalysts to facilitate the cyclization and acetylation processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate involves its interaction with specific molecular targets. The chromenone moiety is known to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The dioxabicyclohexane ring may contribute to the compound’s stability and binding affinity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares a similar chromenone structure but lacks the dioxabicyclohexane ring.
Diethyl malonate: Another ester compound used in organic synthesis, but with a simpler structure.
Uniqueness
The uniqueness of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate lies in its combined chromenone and dioxabicyclohexane structure, which imparts distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[310]hexan-2-yl] acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16O7 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
[4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3 |
InChI Key |
CONQHOKMRSEOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Origin of Product |
United States |
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